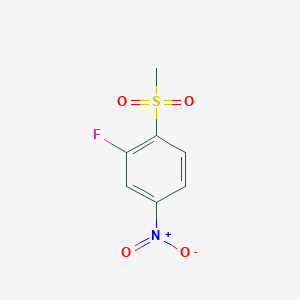

2-氟-1-(甲磺酰基)-4-硝基苯

货号 B1322154

CAS 编号:

252561-33-4

分子量: 219.19 g/mol

InChI 键: WZDJGBZROJQCSA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene” is a chemical compound with the molecular formula C7H6FNO4S . It is used for research and development purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.19 . It has a boiling point of 402.7±45.0 C at 760 mmHg and a melting point of 101-103 C . It is a solid at room temperature .科学研究应用

Affinity Chromatography and Enzyme Immobilization

- Summary of Application : 2-Fluoro-1-methylpyridinium-toluene-4-sulfonate is used to activate hydroxyl groups of Trisacryl GF-2000, a synthetic gel. The activated gel can be used to couple a variety of amino or thiol carrying ligands .

- Methods of Application : The gel is activated under mild conditions and can be used to couple a variety of amino or thiol carrying ligands. A thiol group containing enzyme, B-galactosidase was facilely coupled to the activated gel with good retention of activity .

- Results or Outcomes : The activated gel has a long half-life in an aqueous medium and can be used in immunoaffinity chromatography .

Synthesis of Fluorinated Pyridines

- Summary of Application : Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem .

- Methods of Application : Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .

- Results or Outcomes : Fluoropyridines present a special interest as potential imaging agents for various biological applications .

Activation of Hydroxyl Groups

- Summary of Application : 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene is used to activate hydroxyl groups of a synthetic gel .

- Methods of Application : The gel is activated under mild conditions and can be used to couple a variety of amino or thiol carrying ligands .

- Results or Outcomes : The activated gel has a long half-life in an aqueous medium and can be used in immunoaffinity chromatography .

Synthesis of Fluorinated Benzene

- Summary of Application : Fluorobenzenes have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluorobenzenes remains a challenging problem .

- Methods of Application : Synthetic methods for preparation of fluorobenzenes are reviewed along with some synthetic routes .

- Results or Outcomes : Fluorobenzenes present a special interest as potential imaging agents for various biological applications .

Activation of Hydroxyl Groups

- Summary of Application : 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene is used to activate hydroxyl groups of a synthetic gel .

- Methods of Application : The gel is activated under mild conditions and can be used to couple a variety of amino or thiol carrying ligands .

- Results or Outcomes : The activated gel has a long half-life in an aqueous medium and can be used in immunoaffinity chromatography .

Synthesis of Fluorinated Benzene

- Summary of Application : Fluorobenzenes have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluorobenzenes remains a challenging problem .

- Methods of Application : Synthetic methods for preparation of fluorobenzenes are reviewed along with some synthetic routes .

- Results or Outcomes : Fluorobenzenes present a special interest as potential imaging agents for various biological applications .

安全和危害

未来方向

属性

IUPAC Name |

2-fluoro-1-methylsulfonyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDJGBZROJQCSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene | |

Synthesis routes and methods I

Procedure details

8 g of 3,4-difluoronitrobenzene and 1.01 eq of sodium methanesulfinate (95%) was dissolved in 10 ml of DMSO. The solution was stirred at 60° C. for 3 hours. When the reaction was completed, the solution was added to 100 ml of water to form pale yellow solid, followed by filtration and washing with 50 ml of cool water and 30 ml of n-hexane separately to give 8.8 g of the title compound as a pale yellow solid (yield 79%).

Synthesis routes and methods II

Procedure details

A mixture of 3,4-difluoronitrobenzene (10 g, 62.9 mmol) and sodium methanesulfinate (8.3 g, 69.1 mmol) in DMSO (60 mL) was heated at 130° C. for 8 hours. After cooling down to room temperature, the mixture was poured into ice-water. The whole was extracted with ethyl acetate (200 mL×2), the combined organic layer washed with water (80 mL), brine (80 mL), dried over MgSO4, and concentrated in vacuo. The residue was crystallized from hexane and triturated withhexane to give the subtitle compound (10.2 g, 74% yield).

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Yield

74%

Synthesis routes and methods III

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

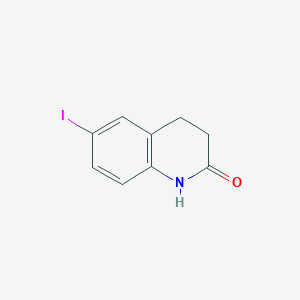

![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)